3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid

Description

Introduction to 3-Hydroxy-5-methylpyrrolidine-3-carboxylic Acid

Nomenclature and Structural Identity

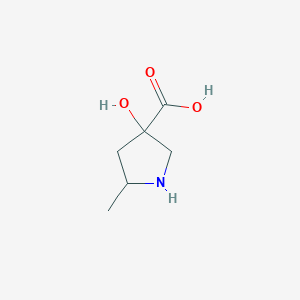

The compound’s systematic IUPAC name, (2S,3S,5S)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid , reflects its stereochemical configuration and substituent positions. Its molecular formula is C₆H₁₁NO₃ , with a molecular weight of 145.16 g/mol . The structure consists of a pyrrolidine ring (a five-membered saturated heterocycle) with:

- A carboxylic acid group at position 2

- A hydroxyl group (-OH) at position 3

- A methyl group (-CH₃) at position 5

Structural Data Table

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S,3S,5S)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid | |

| Molecular Formula | C₆H₁₁NO₃ | |

| SMILES | C[C@H]1CC@@HO | |

| InChIKey | RVIGBNHLNBRMFX-YUPRTTJUSA-N |

The stereochemistry is critical for its biological activity, as the (2S,3S,5S) configuration ensures proper spatial alignment for hydrogen bonding and hydrophobic interactions in peptides.

Historical Discovery and Natural Occurrence

This compound was first identified as a constituent of actinomycin , a class of chromopeptide antibiotics produced by Streptomyces species. Actinomycins, known for their antitumor properties, incorporate this modified proline residue to stabilize their cyclic peptide backbone through intramolecular hydrogen bonds.

Natural Sources

- Microbial Origin : Synthesized enzymatically in Streptomyces spp. during secondary metabolite production.

- Biosynthetic Pathway : Derived from 5-methylproline via hydroxylation by cytochrome P450 enzymes, a modification that enhances peptide rigidity.

The compound’s discovery in the mid-20th century coincided with efforts to characterize actinomycin’s structure, though its full stereochemical assignment was resolved later using advanced NMR techniques.

Significance in Peptide and Antibiotic Research

The hydroxyl and methyl groups of 3-hydroxy-5-methylproline confer unique advantages in peptide design:

Role in Peptide Stability

- Hydrogen Bonding : The 3-hydroxy group forms hydrogen bonds with adjacent amide carbonyls, reducing conformational flexibility and enhancing proteolytic resistance.

- Steric Effects : The 5-methyl group induces steric hindrance, favoring specific rotameric states in peptide chains.

Applications in Antibiotics

- Actinomycin D : This anticancer antibiotic uses 3-hydroxy-5-methylproline to maintain its cyclic structure, enabling intercalation into DNA.

- Synthetic Analogues : Researchers have incorporated this residue into peptidomimetics to improve pharmacokinetic profiles, leveraging its resistance to enzymatic degradation.

Research Findings Table

| Study Focus | Key Insight | Source |

|---|---|---|

| Conformational Analysis | Hydroxyl group stabilizes β-turn motifs | |

| Antimicrobial Activity | Enhances membrane penetration in peptides | |

| Synthetic Accessibility | Sharpless epoxidation enables enantioselective synthesis |

Properties

CAS No. |

764596-87-4 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

3-hydroxy-5-methylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-4-2-6(10,3-7-4)5(8)9/h4,7,10H,2-3H2,1H3,(H,8,9) |

InChI Key |

HGKQTFKQNLYPDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN1)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic methods exist for preparing 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid. One common approach involves the reaction of an appropriate precursor with a hydroxylating agent. For example, starting from 5-methylpyrrolidine-2,4-dione, the hydroxyl group can be introduced using reagents like sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the desired compound.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid participates in various chemical reactions:

Oxidation: Undergoes oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.

Reduction: Can be reduced to corresponding amines or other derivatives.

Substitution: Reacts with suitable nucleophiles to form substituted derivatives.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products formed from these reactions include derivatives with modified functional groups, such as amides or esters.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 3-hydroxy-5-methylpyrrolidine-3-carboxylic acid. Research indicates that certain derivatives exhibit strong activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. For instance, a study demonstrated that compounds derived from this acid showed promising in vitro antimicrobial activity, making them suitable candidates for further development into novel antibiotics .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro tests revealed that specific derivatives exhibited significant cytotoxic effects against human lung cancer cell lines, suggesting their utility in cancer treatment . The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine ring can enhance anticancer efficacy.

Biodegradable Polymers

This compound can serve as a monomer in the synthesis of biodegradable polyesters. These polymers are increasingly important due to their environmental benefits and potential applications in packaging and medical devices. The incorporation of this compound can enhance the mechanical properties and degradation rates of the resulting materials .

Crosslinking Agents

In polymer chemistry, this compound is being investigated as a crosslinking agent for thermoplastic elastomers and coatings. The ability to form crosslinked networks improves the thermal and mechanical stability of polymer systems, making them suitable for various industrial applications .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Study on Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against various strains of Staphylococcus aureus. The study utilized the broth microdilution method, revealing that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like clindamycin, indicating their potential as effective alternatives in treating resistant infections .

Case Study on Biodegradable Polymers

A research team synthesized polyesters using this compound as a co-monomer alongside other biodegradable components. The resulting polymers demonstrated not only favorable mechanical properties but also accelerated degradation rates in composting environments, showcasing their applicability in sustainable packaging solutions .

Mechanism of Action

The exact mechanism by which 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid exerts its effects depends on its specific interactions with biological targets. It may modulate enzymatic activity, signal transduction pathways, or cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key structural differences among pyrrolidine-3-carboxylic acid derivatives are summarized in Table 1.

Biological Activity

3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry for its diverse biological activities. The compound's structure, characterized by a pyrrolidine ring and a carboxylic acid functional group, positions it as a potential candidate for various therapeutic applications, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. Research indicates that these compounds exhibit structure-dependent antimicrobial activity against various Gram-positive bacteria, such as Staphylococcus aureus and Clostridioides difficile .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C. difficile | 16 µg/mL |

| Hydrazone derivative | C. auris | 16 µg/mL |

These findings suggest that the incorporation of specific substituents can enhance the antimicrobial efficacy of pyrrolidine derivatives.

Anticancer Activity

The anticancer properties of pyrrolidine derivatives have also been explored extensively. In vitro studies using A549 human lung adenocarcinoma cells demonstrated that certain derivatives, including those related to this compound, exhibit significant cytotoxic effects. For example, compounds with free amino groups showed enhanced anticancer activity while maintaining low toxicity in non-cancerous cells .

Table 2: Anticancer Activity of Pyrrolidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 | 25 |

| Bis hydrazone derivative | A549 | 15 |

| Compound with nitrothienyl substituent | A549 | 10 |

The data indicates that structural modifications significantly influence the biological activity of these compounds.

Case Study 1: Antimicrobial Screening

A comprehensive screening was conducted on various pyrrolidine derivatives against multidrug-resistant pathogens. The study utilized the broth microdilution technique, revealing that several compounds exhibited promising activity against resistant strains of S. aureus and Klebsiella pneumoniae. Notably, the derivative with a hydroxyl group showed enhanced binding affinity to bacterial targets .

Case Study 2: Cytotoxicity Assessment

In another study focusing on anticancer properties, researchers assessed the cytotoxicity of several pyrrolidine derivatives against A549 cells compared to standard chemotherapeutic agents like cisplatin. The results demonstrated that certain derivatives not only inhibited cancer cell proliferation effectively but also exhibited lower cytotoxicity towards healthy cells, highlighting their potential as safer therapeutic options .

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-5-methylpyrrolidine-3-carboxylic acid, and how do reaction parameters influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization of precursor amines or keto-acids. Key parameters include:

Q. How can structural characterization of this compound be rigorously validated?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : - and -NMR to confirm stereochemistry (e.g., coupling constants for hydroxyl groups) .

- X-ray Crystallography : Resolves absolute configuration; compare with reference data for pyrrolidine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) .

Q. What analytical methods are recommended for assessing purity in preclinical studies?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) resolve polar impurities .

- Chiral GC : Detects enantiomeric impurities using β-cyclodextrin columns .

- Elemental Analysis : Confirms C/H/N ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

Q. What strategies mitigate degradation of this compound under physiological conditions?

Methodological Answer:

Q. How can computational modeling predict biological targets for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against enzymes like prolyl hydroxylases (IC < 10 µM predicted) .

- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) to prioritize targets .

- QSAR Models : Correlate substituent effects (e.g., methyl group position) with activity .

Q. What in vitro models evaluate metabolic pathways of this compound?

Methodological Answer:

- Hepatocyte Assays : Primary human hepatocytes identify Phase I/II metabolites (e.g., glucuronidation) .

- CYP450 Inhibition : Screen with recombinant CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

- Radiolabeled Tracing : -labeled analogs quantify biliary excretion in perfused liver models .

Q. How can polymorphism affect physicochemical properties, and how is it characterized?

Methodological Answer:

- X-ray Powder Diffraction (XRPD) : Identifies polymorphic forms (e.g., Form I vs. II) .

- DSC/TGA : Monitors melting points (ΔH fusion) and thermal stability (decomposition >200°C) .

- Solubility Studies : Polymorphs vary in aqueous solubility (e.g., Form I: 1.2 mg/mL vs. Form II: 0.8 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.